molecular formula C14H16ClNO6 B164896 4-Chloro-3-indoxyl-beta-D-galactopyranoside CAS No. 135313-63-2

4-Chloro-3-indoxyl-beta-D-galactopyranoside

Cat. No.: B164896
CAS No.: 135313-63-2
M. Wt: 329.73 g/mol
InChI Key: KSDIRCXIOJIPAQ-UHFFFAOYSA-N
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Description

4-Chloro-3-indoxyl-beta-D-galactopyranoside is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and galactose, and it is commonly used to detect the activity of the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a blue-colored product, making it useful in various assays and experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-indoxyl-beta-D-galactopyranoside typically involves the reaction of 4-chloro-3-indoxyl with beta-D-galactopyranosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-indoxyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 4-chloro-3-hydroxyindole and galactose .

Common Reagents and Conditions

    Reagents: Beta-galactosidase, water

    Conditions: Aqueous environment, optimal pH for enzyme activity (usually around pH 7.0), and temperature (typically 37°C)

Major Products

The major products formed from the hydrolysis of this compound are 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole further dimerizes and oxidizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-indoxyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole then dimerizes and oxidizes to form a blue-colored product, which is insoluble and precipitates out of solution .

Comparison with Similar Compounds

4-Chloro-3-indoxyl-beta-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:

The uniqueness of this compound lies in its specific chromogenic properties and its use in various assays to detect beta-galactosidase activity.

Properties

IUPAC Name

2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIRCXIOJIPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394438
Record name 4-Chloro-3-indolyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135313-63-2
Record name 4-Chloro-3-indolyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Reactant of Route 2
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Reactant of Route 3
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Reactant of Route 4
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Reactant of Route 5
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Reactant of Route 6
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Customer
Q & A

Q1: How does X-gal interact with its target and what are the downstream effects?

A1: X-gal acts as a substrate for the enzyme β-galactosidase. [, , , , , , , ] When cleaved by β-galactosidase, X-gal produces 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue compound, and galactose. [, , , , , , , ] This colorimetric change allows for the detection of β-galactosidase activity in various biological systems. [, , , , , , , ]

Q2: What is the molecular formula and weight of X-gal?

A2: The molecular formula of X-gal is C14H15BrClNO6, and its molecular weight is 408.65 g/mol.

Q3: Is there any spectroscopic data available for X-gal?

A3: Spectroscopic data, such as UV-Vis absorbance and NMR spectra, are commonly used to characterize X-gal, but this specific information is not provided in the research papers provided.

Q4: How stable is X-gal under various storage conditions?

A4: X-gal is generally stored as a powder at -20°C and is stable for extended periods under these conditions. [] Solutions of X-gal should be prepared fresh and protected from light. []

Q5: What is the reaction mechanism of X-gal hydrolysis by β-galactosidase?

A6: β-galactosidase hydrolyzes the glycosidic bond in X-gal through a nucleophilic substitution mechanism, releasing 5,5'-dibromo-4,4'-dichloro-indigo and galactose. [, , , , , , , ]

Q6: What are the main applications of X-gal in research?

A6: X-gal is primarily used for the detection of β-galactosidase activity:

  • Gene expression analysis: In gene reporter assays, the lacZ gene encoding β-galactosidase is linked to a promoter of interest. X-gal staining reveals the activity of the promoter by detecting β-galactosidase expression. [, , , , , , , ]
  • Bacterial identification: Some bacteria, including coliforms, express β-galactosidase. X-gal is used in media to differentiate these bacteria based on their ability to hydrolyze X-gal. [, , , ]

Q7: How do modifications to the X-gal structure affect its properties?

A9: Modifications to the X-gal structure, such as changes to the halogen substituents or the sugar moiety, could impact its interaction with β-galactosidase, affecting its hydrolysis rate and colorimetric properties. [] Research on structure-activity relationships (SAR) helps identify structural features crucial for X-gal activity.

Q8: How is X-gal typically formulated for different applications?

A10: X-gal is commonly supplied as a powder and formulated into solutions with appropriate solvents like dimethylformamide (DMF) before use in assays. [] The choice of solvent and concentration depends on the specific application and experimental requirements.

Q9: Are there specific SHE regulations regarding the handling and disposal of X-gal?

A11: While X-gal is not classified as highly toxic, appropriate laboratory safety practices should be followed during handling and disposal, including wearing personal protective equipment and disposing of waste according to institutional guidelines. []

Q10: Is X-gal used as a therapeutic agent?

A12: X-gal is primarily a research tool for detecting β-galactosidase activity and is not intended for therapeutic use in humans or animals. [, , ]

Q11: Are there known instances of resistance to X-gal hydrolysis by β-galactosidase?

A13: Mutations in the active site of β-galactosidase can lead to reduced or abolished X-gal hydrolysis. []

Q12: What are the common methods for detecting and quantifying X-gal hydrolysis products?

A15: The blue precipitate formed upon X-gal hydrolysis is typically detected visually. Quantitative measurement can be achieved by spectrophotometry, measuring the absorbance of the blue product. [, , , ]

Q13: Are there alternative substrates for detecting β-galactosidase activity?

A16: Yes, other chromogenic substrates like ortho-nitrophenyl-β-galactoside (ONPG) and fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are available and offer different sensitivities and detection methods. [, ]

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